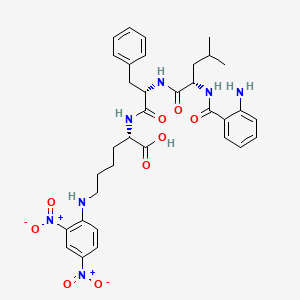
Abz-LFK(Dnp)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abz-LFK(Dnp)-OH is a fluorescent resonance energy transfer (FRET) substrate used in various biochemical assays. It consists of an aminoacylbenziminosulfosuccinic acid (Abz) group and a dinitrophenyl (Dnp) group, which are connected by a peptide sequence. This compound is particularly useful in studying enzyme kinetics and protease activity due to its fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abz-LFK(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The Abz and Dnp groups are introduced at specific stages of the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.
化学反応の分析
Types of Reactions
Abz-LFK(Dnp)-OH primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the Abz and Dnp groups results in the release of fluorescent products.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsin B, sortase A)
Conditions: Aqueous buffer solutions, pH 7.4, 37°C
Major Products Formed
The hydrolysis of this compound by proteases results in the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrophenyl (Dnp), both of which can be detected by their fluorescent properties .
科学的研究の応用
Abz-LFK(Dnp)-OH is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases.
Drug Discovery: Screening for protease inhibitors.
Biological Research: Investigating protease functions in various biological processes.
Medical Research: Developing diagnostic assays for diseases involving protease activity.
作用機序
The mechanism of action of Abz-LFK(Dnp)-OH involves the cleavage of the peptide bond by proteases. The Abz group acts as a donor fluorophore, while the Dnp group serves as a quencher. Upon cleavage, the fluorescence of the Abz group is unquenched, allowing for the detection of protease activity .
類似化合物との比較
Similar Compounds
Abz-GIVRAK(Dnp): Another FRET substrate used for studying cathepsin B activity.
Abz-LPETG(Dnp): Used for studying sortase A activity.
Uniqueness
Abz-LFK(Dnp)-OH is unique due to its specific peptide sequence, which makes it suitable for studying a distinct set of proteases. Its high selectivity and sensitivity make it a valuable tool in biochemical assays.
特性
分子式 |
C34H41N7O9 |
|---|---|
分子量 |
691.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C34H41N7O9/c1-21(2)18-28(38-31(42)24-12-6-7-13-25(24)35)32(43)39-29(19-22-10-4-3-5-11-22)33(44)37-27(34(45)46)14-8-9-17-36-26-16-15-23(40(47)48)20-30(26)41(49)50/h3-7,10-13,15-16,20-21,27-29,36H,8-9,14,17-19,35H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t27-,28-,29-/m0/s1 |
InChIキー |
VIJDOWIGLQWTPK-AWCRTANDSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




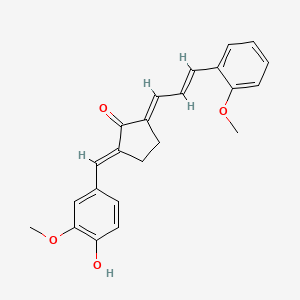
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

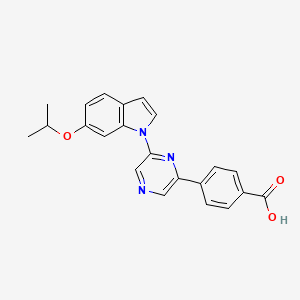
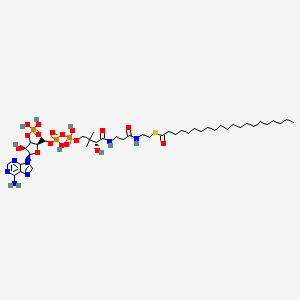
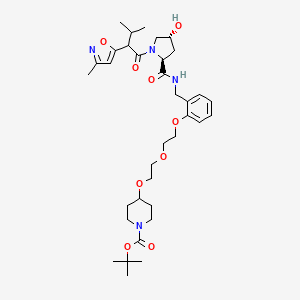
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)

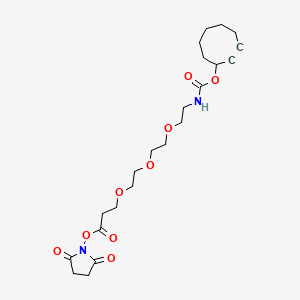
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

